molecular formula C10H10N4OS B2885180 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034429-73-5

1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2885180
CAS No.: 2034429-73-5
M. Wt: 234.28
InChI Key: JJZCGAXLIITHDE-UHFFFAOYSA-N
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Description

1-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of thiophene, azetidine, and triazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of these diverse ring systems imparts unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions that integrate the individual ring systems into a single molecule. One common synthetic route includes:

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules that contain thiophene, azetidine, or triazole rings. Examples include:

The uniqueness of 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole lies in its combination of these three ring systems, which imparts a distinct set of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

thiophen-3-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-3-2-11-12-14/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZCGAXLIITHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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